Iso Ganciclovir Diacetate
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Overview
Description
Iso Ganciclovir Diacetate is a derivative of Ganciclovir, a synthetic analog of deoxyguanosine. It is primarily used for its antiviral properties, particularly against viruses of the herpes family, including cytomegalovirus . The compound is characterized by its ability to inhibit viral DNA replication, making it a potent antiviral agent.
Preparation Methods
The synthesis of Iso Ganciclovir Diacetate involves several steps. One common method includes the condensation of N-(6-carbonyl-6,9-dihydro-1H-purine-2-yl) acetamide with 2-hydroxy-1,3-propylene diacetate in the presence of chloroformyl chloride. The intermediate product is then subjected to hydrolysis to yield Ganciclovir . This method is efficient in terms of raw material utilization and cost reduction, making it suitable for industrial production .
Chemical Reactions Analysis
Iso Ganciclovir Diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Scientific Research Applications
Iso Ganciclovir Diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in chemical synthesis and analysis.
Biology: The compound is employed in studies involving viral replication and inhibition.
Industry: It is utilized in the production of antiviral drugs and related pharmaceutical products.
Mechanism of Action
The antiviral activity of Iso Ganciclovir Diacetate is primarily due to its inhibition of viral DNA replication. The compound is converted to its active form by a virus-encoded enzyme, thymidine kinase. This active form then inhibits the viral DNA polymerase, preventing the replication of viral DNA . The selective inhibition of viral DNA polymerase over cellular DNA polymerase enhances its antiviral efficacy .
Comparison with Similar Compounds
Iso Ganciclovir Diacetate is similar to other antiviral compounds such as:
Ganciclovir: Both compounds inhibit viral DNA replication, but this compound has enhanced stability and bioavailability.
Valganciclovir: This is an L-valine ester prodrug of Ganciclovir with similar antiviral properties but improved oral bioavailability.
Cidofovir: Another antiviral agent with activity against cytomegalovirus and other herpesviruses.
This compound stands out due to its specific structural modifications that enhance its stability and efficacy in antiviral treatments.
Properties
Molecular Formula |
C13H17N5O6 |
---|---|
Molecular Weight |
339.30 g/mol |
IUPAC Name |
[2-acetyloxy-3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] acetate |
InChI |
InChI=1S/C13H17N5O6/c1-7(19)23-4-9(24-8(2)20)3-22-6-18-5-15-10-11(18)16-13(14)17-12(10)21/h5,9H,3-4,6H2,1-2H3,(H3,14,16,17,21) |
InChI Key |
UQSDMLVRTZAMBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)OC(=O)C |
Origin of Product |
United States |
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